N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
Description
Structure
3D Structure
Properties
CAS No. |
63951-08-6 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
N,N-bis[2-(oxiran-2-ylmethoxy)ethoxy]aniline |
InChI |
InChI=1S/C16H23NO6/c1-2-4-14(5-3-1)17(22-8-6-18-10-15-12-20-15)23-9-7-19-11-16-13-21-16/h1-5,15-16H,6-13H2 |
InChI Key |
XCBLHARHDZIEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCON(C2=CC=CC=C2)OCCOCC3CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline
Precursor Synthesis and Functionalization Strategies for Aniline (B41778) Derivatives
The synthesis of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline is a multi-step process that begins with the careful selection and functionalization of aniline precursors. The core strategy involves the introduction of ethoxy chains onto the aniline nitrogen, followed by the addition of the terminal epoxy groups.
A highly plausible route commences with the synthesis of an intermediate, N,N-Bis(2-(2-hydroxyethoxy)ethyl)aniline. This precursor can be synthesized through the reaction of aniline with 2-(2-chloroethoxy)ethanol. This reaction involves the nucleophilic substitution of the chlorine atom by the aniline nitrogen. Given that aniline has two reactive N-H bonds, the stoichiometry is controlled to ensure dialkylation.
Another potential pathway involves the reaction of aniline with ethylene (B1197577) oxide to form N,N-bis(2-hydroxyethyl)aniline, followed by a subsequent reaction with 2-chloroethanol (B45725) or another equivalent of ethylene oxide to extend the ethoxy chain, though this can be more challenging to control selectively. A more direct, albeit potentially complex, approach is the direct reaction of aniline with 2-(2-hydroxyethoxy)ethanol under conditions that favor N-alkylation.
Reaction Pathways for the Introduction of Epoxy and Ether Moieties
The introduction of the ether and epoxy functionalities is central to the synthesis of the target molecule. The ether linkages within the -(2-(2-hydroxyethoxy)ethyl) side chains are typically established during the precursor synthesis, as described above.
The terminal epoxy groups are introduced in a subsequent step known as glycidylation. This involves the reaction of the diol precursor, N,N-Bis(2-(2-hydroxyethoxy)ethyl)aniline, with an excess of epichlorohydrin (B41342). This reaction proceeds in two main stages:
Addition Reaction: The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbon of the epichlorohydrin's epoxide ring. This ring-opening reaction, often catalyzed by a Lewis acid, forms a chlorohydrin intermediate.
Dehydrochlorination: The chlorohydrin intermediate is then treated with a strong base, typically sodium hydroxide (B78521). The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide ion displaces the adjacent chloride ion in an intramolecular Williamson ether synthesis, forming the new epoxide ring. This step is a classic ring-closing reaction.
Role of Epichlorohydrin in Epoxy Group Formation
Epichlorohydrin (1-chloro-2,3-epoxypropane) is a key bifunctional reagent in the synthesis of nearly all glycidyl-type epoxy resins. researchgate.net Its utility stems from its two reactive sites: the epoxide ring and the carbon-chlorine bond.
In the synthesis of this compound, epichlorohydrin serves as the source for the glycidyl (B131873) group (-CH2-CH(O)CH2). The reaction with the hydroxyl groups of the precursor alcohol proceeds via the formation of a 3-chloro-2-hydroxypropyl ether intermediate. The subsequent intramolecular cyclization, induced by a base, eliminates a molecule of hydrogen chloride (HCl) to form the terminal epoxide ring. google.com The use of a stoichiometric amount of base is critical for driving the reaction to completion. The sodium chloride byproduct is typically removed by washing. This two-step sequence of addition and elimination is the cornerstone of glycidyl ether and glycidyl amine synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters, including catalyst selection, temperature, reactant ratios, and solvent choice.
Catalyst Systems in Epoxidation and Etherification Processes
Catalysts play a crucial role in both the formation of the precursor and the final glycidylation step.
Precursor Synthesis: For the N-alkylation of aniline with chloro-functionalized alcohols, the reaction can be slow. The use of catalysts such as ionic liquids has been shown to improve reaction rates and selectivity under mild conditions for similar reactions like the synthesis of N-hydroxyethylaniline. google.com
Glycidylation: The glycidylation of alcohols with epichlorohydrin can be accelerated using several types of catalysts.
Lewis Acids: Catalysts like lanthanum trifluoromethanesulphonate can be used for the initial ring-opening of epichlorohydrin by the alcohol, facilitating the formation of the chlorohydrin intermediate. google.com
Phase-Transfer Catalysts (PTC): PTCs are particularly effective for the dehydrochlorination step, especially in heterogeneous reaction mixtures (e.g., aqueous NaOH and an organic substrate). Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitate the transfer of the hydroxide anion from the aqueous phase to the organic phase, accelerating the ring-closure reaction and improving yields. researchgate.netphasetransfer.com Solvent-free PTC methods are particularly advantageous as they simplify product purification and reduce waste. researchgate.netchalmers.se
The table below summarizes catalyst systems applicable to the synthesis.
Table 1: Catalyst Systems in the Synthesis of this compound| Reaction Step | Catalyst Type | Example Catalyst | Function |
|---|---|---|---|
| Precursor N-alkylation | Ionic Liquid | Imidazolium-based salts | Solvent and catalyst, mild conditions google.com |
| Glycidylation (Addition) | Lewis Acid | Lanthanum triflate | Promotes epoxide ring-opening google.com |
| Glycidylation (Dehydrochlorination) | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transfers OH⁻ to organic phase, accelerates ring closure researchgate.net |
| Glycidylation (Dehydrochlorination) | Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Facilitates dehydrochlorination vot.pl |
Process Parameters and Scalability Considerations for Industrial and Laboratory Production
Translating the synthesis from a laboratory to an industrial scale introduces several critical considerations.
Reactant Ratio: An excess of epichlorohydrin is typically used to ensure complete conversion of the hydroxyl groups and to minimize side reactions like polymerization. The molar ratio of epichlorohydrin to hydroxyl groups is a key parameter to optimize.
Temperature Control: The reaction of amines or alcohols with epichlorohydrin is often exothermic. google.com Maintaining a controlled temperature (e.g., 50-70°C) is crucial to prevent runaway reactions and the formation of byproducts. google.com The subsequent dehydrochlorination is also temperature-sensitive.
Solvent Selection: While solvent-free synthesis is often preferred for industrial applications to reduce costs and environmental impact, solvents like dioxane or toluene (B28343) can be used to improve solubility and control viscosity. lookchem.com For PTC reactions, a biphasic system is inherent, but the organic phase can be the substrate itself if it is a liquid. researchgate.net
Purification: On an industrial scale, purification relies on washing steps to remove inorganic salts (e.g., NaCl) and unreacted base. Excess epichlorohydrin is typically removed by vacuum distillation. In the laboratory, column chromatography might be used for high-purity samples.
Process Type: For large-scale production, a semi-batch process is often employed, where one reactant (e.g., epichlorohydrin or NaOH solution) is added gradually to the other to control the reaction rate and temperature. google.comgoogle.com Continuous flow reactors are also being explored for similar reactions, offering improved heat transfer and safety. mdpi.com
Chemical Modifications and Analogue Synthesis of this compound
The presence of two reactive epoxy groups makes this compound a valuable monomer for polymerization. The primary chemical modification is the ring-opening polymerization of these epoxy groups with curing agents. This reaction is the basis for its application in forming cross-linked thermoset polymers, commonly known as epoxy resins. Curing can be achieved with various hardeners, including multifunctional amines, anhydrides, and phenols, leading to materials with a wide range of physical properties.
The synthesis of analogues of this compound allows for the fine-tuning of properties such as viscosity, reactivity, and the thermal and mechanical characteristics of the resulting cured polymers. Several structural analogues have been synthesized, primarily by altering the aniline core or the nature of the glycidyl substitution.
Direct N-Glycidylation: In N,N-Diglycidylaniline, the glycidyl groups are attached directly to the aniline nitrogen. This results in a more compact and rigid molecule compared to the target compound.
Phenolic Glycidylation: In p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline, one glycidyl group is attached to a phenolic oxygen (as a glycidyl ether), while two are attached to the nitrogen (as glycidyl amines). This trifunctional resin is derived from p-aminophenol. chemeo.com
Bridged Anilines: In 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM), two diglycidyl aniline units are linked by a methylene (B1212753) bridge. wikipedia.org This results in a tetrafunctional monomer capable of forming highly cross-linked and high-performance materials. sigmaaldrich.com
The table below compares the target molecule with some of its key analogues.
Table 2: Comparison of this compound and Its Analogues| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | Not Assigned | C₂₀H₃₁NO₆ | Long, flexible diether side chains |
| N,N-Diglycidylaniline | 2095-06-9 | C₁₂H₁₅NO₂ | Glycidyl groups directly on nitrogen atom guidechem.com |
| p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | 5026-74-4 | C₁₅H₁₉NO₄ | Trifunctional; contains both glycidyl amine and glycidyl ether groups nist.gov |
| m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | 71604-74-5 | C₁₅H₁₉NO₄ | Isomer of the p-substituted analogue sincerechemical.com |
| 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM) | 28768-32-3 | C₂₅H₃₀N₂O₄ | Tetrafunctional; two aniline units linked by a methylene bridge wikipedia.orgsigmaaldrich.com |
Synthesis of Positional Isomers (e.g., meta- and para-epoxypropoxy-N,N-bis(epoxypropyl)anilines)
The synthesis of positional isomers of this compound, specifically the triglycidyl derivatives of meta- and para-aminophenol, is typically achieved through a two-step process involving the reaction of the corresponding aminophenol with an excess of epichlorohydrin, followed by dehydrochlorination. nih.govresearchgate.net This method ensures the glycidylation of both the phenolic hydroxyl group and the two active hydrogens of the amino group.
The general synthetic scheme involves the initial formation of a chlorohydrin intermediate by the addition of epichlorohydrin to the amino and hydroxyl groups of the aminophenol. This is followed by a ring-closure reaction in the presence of a base, typically sodium hydroxide, to form the epoxy rings and eliminate hydrogen chloride. nih.govresearchgate.net
A typical laboratory-scale synthesis for these trifunctional epoxy resins is as follows:
Addition Reaction: The respective aminophenol (m-aminophenol or p-aminophenol) is dissolved in a mixture of excess epichlorohydrin and an alcohol solvent (such as ethanol (B145695) or isopropanol). researchgate.net The mixture is heated to a temperature range of 25–60°C. The aminophenol is often added in portions to control the exothermic reaction. researchgate.net This stage of the reaction is maintained for several hours (typically 3 to 6 hours) to ensure the complete formation of the chlorohydrin intermediates. nih.govresearchgate.net
Dehydrochlorination/Ring-Closure: An aqueous solution of sodium hydroxide is then added dropwise to the reaction mixture. nih.govresearchgate.net This step is crucial for the formation of the glycidyl ether and glycidyl amine functionalities through the elimination of HCl. The temperature is typically maintained between 50°C and 60°C during the addition of NaOH. nih.govresearchgate.net
Purification: After the reaction is complete, the excess epichlorohydrin is removed by vacuum distillation. The resulting product is then purified by extraction with a suitable solvent like toluene, followed by washing with water to remove any remaining salts and impurities. The final product is obtained after the removal of the extraction solvent. researchgate.net
The properties of the resulting meta- and para-isomers show slight differences, which can influence their processing and final application performance. For instance, resins derived from meta-substituted aromatic rings have been observed to exhibit increased density, yield stress, and glassy modulus compared to their para-substituted counterparts. researchgate.net
| Parameter | meta-isomer (TGmAP) | para-isomer (TGpAP) | Reference |
|---|---|---|---|
| Starting Material | m-Aminophenol | p-Aminophenol | nih.govresearchgate.net |
| Molar Ratio (Aminophenol:Epichlorohydrin) | 1:9 to 1:15 | 1:6 | nih.govresearchgate.net |
| Addition Reaction Temperature | 45-55°C | 60°C | nih.govresearchgate.net |
| Addition Reaction Time | 3-5 hours | 6 hours | nih.govresearchgate.net |
| Dehydrochlorination Reagent | 50% aq. NaOH | 50% aq. NaOH | nih.govresearchgate.net |
| Molar Ratio (NaOH:Aminophenol) | 4:1 | 3:1 | nih.govresearchgate.net |
| Ring-Closure Temperature | 50-60°C | 52-55°C | nih.govresearchgate.net |
| Yield | 95-98% | Not specified | researchgate.net |
| Epoxy Equivalent Weight (g/eq) | 104 | 118 | nih.gov |
| Viscosity (at 25°C, mPa·s) | ≤2500 | Not specified | researchgate.net |
Derivatization for Tailored Reactivity and Specific Polymer Architectures
The trifunctional nature of this compound and its isomers serves as a valuable starting point for creating polymers with highly tailored properties. Derivatization of these monomers can be approached in several ways to control reactivity and build specific, complex polymer architectures. These strategies often involve either modifying the epoxy groups or using the monomer as a core for building more elaborate structures.
Modification for Controlled Reactivity:
The reactivity of the epoxy groups can be moderated to control the curing process, for example, to extend the pot life of a resin formulation or to achieve a specific network density. One method to achieve this is through blending with other mono-, di-, or multifunctional epoxy resins. For instance, blending triglycidyl-p-aminophenol (TGPAP) with a difunctional epoxy diluent like diglycidyl ether of bisphenol F (DGEBF) allows for the optimization of the processing window and the final glass transition temperature (Tg) of the cured material. mdpi.com
Another approach to tailor reactivity involves the use of specific inhibitors or catalysts. For example, nitrogen-containing epoxy monomers such as N,N-diglycidyl-4-glycidyloxy aniline have been shown to act as inhibitors in photosensitized cationic polymerization, allowing for rate-controlled curing in photopolymerizable epoxy formulations. vot.pl
Building Specific Polymer Architectures:
The development of advanced polymer architectures like hyperbranched polymers and block copolymers offers a route to significantly enhance the properties of traditional epoxy networks, particularly toughness and flexibility, without compromising thermomechanical characteristics. mdpi.comresearchgate.net
Hyperbranched Polymers: Trifunctional monomers are ideal building blocks for hyperbranched structures. By reacting these monomers with multifunctional amines or other crosslinkers under specific conditions (e.g., A2 + B3 polymerization), it's possible to generate highly branched, three-dimensional polymers. nih.gov These hyperbranched polymers, which can be epoxy-terminated, can then be used as toughening agents for other epoxy resins. mdpi.comresearchgate.net The introduction of these structures creates nanoscale phase separation within the epoxy matrix, which is effective at dissipating energy and preventing crack propagation. researchgate.net
Chain Extension: To modify the network structure and properties, chain extenders can be incorporated into the formulation. Chain extenders are typically difunctional molecules, such as primary monoamines or dihydric phenols, that react with the epoxy groups to build linear segments between crosslink points. google.comconicet.gov.ar This approach can be used to increase the flexibility and toughness of the resulting thermoset by increasing the molecular weight between crosslinks.
Block Copolymers: While the direct synthesis of well-defined block copolymers from trifunctional epoxy monomers is complex, these monomers can be incorporated into block copolymer structures through controlled polymerization techniques. For instance, a functional initiator could be used to grow a thermoplastic block, which is then reacted with the trifunctional epoxy monomer to form a block copolymer. These block copolymers can self-assemble into nanostructured morphologies within the epoxy matrix, leading to significant improvements in toughness. researchgate.net
The derivatization strategies for trifunctional epoxy monomers are geared towards moving beyond simple, highly crosslinked networks to create more complex, hierarchical structures that offer a superior balance of properties for advanced applications.
| Derivatization Strategy | Description | Resulting Architecture/System | Impact on Properties | Reference |
|---|---|---|---|---|
| Blending with Diluents | Mixing trifunctional epoxy with lower functionality epoxy resins (e.g., difunctional). | Modified epoxy network | Adjusted viscosity, controlled reactivity, tailored Tg and processing window. | mdpi.com |
| Incorporation of Hyperbranched Polymers (HBPs) | Using the trifunctional monomer in A2 + B3 polymerization or blending with pre-synthesized HBPs. | Hyperbranched structures, phase-separated morphologies. | Increased toughness and flexibility without significant loss of thermomechanical properties. | mdpi.comresearchgate.net |
| Chain Extension | Addition of difunctional reagents (e.g., monoamines, diphenols) to the formulation. | Network with increased molecular weight between crosslinks. | Enhanced flexibility and toughness, potential decrease in crosslink density and Tg. | google.comconicet.gov.ar |
| Block Copolymer Formation | Incorporating the epoxy monomer into a block copolymer structure. | Nanostructured thermosets through self-assembly. | Significant improvement in fracture toughness and impact resistance. | researchgate.net |
| Functionalization with other Reactive Groups | Reacting epoxy groups with acids (e.g., acrylic acid) to introduce new functionalities. | Dual-curable resins (e.g., epoxy-acrylate). | Allows for multiple curing mechanisms (e.g., cationic and free-radical), leading to tailored network formation and properties. | nih.gov |
Polymerization Chemistry and Curing Kinetics of N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline Based Systems
Mechanisms of Epoxy Ring-Opening Polymerization Initiated by N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
The polymerization of epoxy resins proceeds through a ring-opening mechanism of the highly strained epoxy (oxirane) ring. This can be initiated through either anionic or cationic pathways, and can also be induced thermally, often with autocatalytic behavior in the presence of certain functional groups.
Anionic polymerization of epoxy groups is typically initiated by nucleophiles, such as hydroxides, alkoxides, or tertiary amines. In the context of this compound, the tertiary amine present in its structure can act as an initiator. The process begins with the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide is a potent nucleophile and can subsequently attack another epoxy ring, propagating the polymer chain. This chain-wise propagation continues until the epoxy monomers are consumed or the reaction is terminated.
The general mechanism for base-catalyzed anionic polymerization can be summarized as follows:
Initiation: A nucleophile (B:) attacks the epoxy ring, forming an alkoxide.
Propagation: The alkoxide attacks another epoxy monomer, extending the polymer chain.
This process results in the formation of polyether linkages. Tertiary amines, in particular, can catalyze the reaction by forming a zwitterion with the epoxy group, which then initiates the polymerization.
Cationic polymerization of epoxies is initiated by electrophilic species, typically strong protic acids or Lewis acids. Latent catalysts, which become active upon exposure to a stimulus such as heat or UV radiation, are often employed to control the initiation of polymerization. These catalysts generate a strong acid that protonates the oxygen atom of the epoxy ring, making it highly electrophilic and susceptible to nucleophilic attack.
The propagation step in cationic polymerization involves the attack of another monomer on the activated oxonium ion at the end of the growing chain. Common initiators for this process include boron trifluoride (BF₃) complexes and onium salts like diaryliodonium or triarylsulfonium salts. tri-iso.com The use of latent catalysts provides excellent pot life and allows for one-component formulations that cure upon heating.
While less common for aniline-based epoxy systems, which can interfere with cationic polymerization due to the basicity of the nitrogen atom, cationic polymerization offers a pathway to high molecular weight polymers and rapid curing.
Thermal curing is a common method for processing epoxy resins. In epoxy-amine systems, the curing process is often autocatalytic. The reaction between an epoxy group and a primary amine forms a secondary amine and a hydroxyl group. nist.gov This secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group. nist.gov
The kinetics of such reactions can be complex and are often modeled using equations that account for both the non-catalyzed and the autocatalyzed reaction pathways. Differential scanning calorimetry (DSC) is a common technique used to study the curing kinetics of these systems by measuring the heat released during the exothermic curing reaction. evonik.com
Crosslinking Chemistry with Diverse Curing Agents for this compound Resins
The properties of the final cured epoxy thermoset are highly dependent on the type of curing agent used and the resulting crosslinked network structure. Amine-based curing agents and acid anhydrides are two of the most widely used classes of hardeners for epoxy resins.
Amine curing agents are versatile and can be used for curing at a wide range of temperatures. They are classified based on their chemical structure, such as aliphatic, cycloaliphatic, and aromatic amines. The reaction between an epoxy resin and an amine hardener is a polyaddition reaction.
The active hydrogen atoms on the amine groups react with the epoxy groups. uni.lu A primary amine has two active hydrogens and can therefore react with two epoxy groups, forming a secondary amine in the process. This secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and a branch point in the polymer network. nist.gov For a three-dimensional network to form, the curing agent must have a functionality of at least three (i.e., at least three active hydrogens). threebond.co.jp
The stoichiometry of the epoxy-amine system, defined as the ratio of epoxy equivalents to amine hydrogen equivalents, is a critical parameter that influences the properties of the cured material. An optimal stoichiometry generally leads to the highest crosslink density and the best mechanical and thermal properties. researchgate.net
Table 1: Comparison of Different Amine Curing Agent Types
| Curing Agent Type | Typical Curing Conditions | Key Properties of Cured Resin |
|---|---|---|
| Aliphatic Amines | Room Temperature | Good flexibility, low viscosity, rapid cure |
| Cycloaliphatic Amines | Room or Elevated Temperature | Good color stability, good mechanical properties |
Acid anhydride (B1165640) curing agents are another important class of hardeners for epoxy resins, often used in applications requiring high thermal stability and excellent electrical properties. threebond.co.jp The curing mechanism with acid anhydrides is more complex than with amines and typically requires elevated temperatures and the presence of a catalyst. researchgate.net
The reaction is generally initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone or added as a co-catalyst. cas.cz The hydroxyl group first opens the anhydride ring to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form an ester and another hydroxyl group. threebond.co.jp This newly formed hydroxyl group can then react with another anhydride molecule, continuing the cycle.
Alternatively, a tertiary amine can be used as a catalyst. The tertiary amine can react with the anhydride to form a zwitterion, which then reacts with the epoxy group, initiating an anionic polymerization of alternating epoxy and anhydride units. researchgate.net This chain-wise propagation leads to the formation of a polyester (B1180765) network. researchgate.net Unlike the stepwise mechanism in epoxy-amine systems, the reaction between acid anhydrides and epoxies can follow a chain-growth-like pathway. researchgate.net
Table 2: Key Reactions in Acid Anhydride Curing of Epoxy Resins
| Reaction Step | Reactants | Products |
|---|---|---|
| Initiation (hydroxyl) | Anhydride + Hydroxyl Group | Carboxylic Acid |
| Propagation | Carboxylic Acid + Epoxy Group | Ester + Hydroxyl Group |
| Catalysis (tertiary amine) | Anhydride + Tertiary Amine | Zwitterion |
Hybrid Curing Systems and Co-Curing Strategies with Other Epoxides
The performance of epoxy thermosets can be tailored by employing hybrid curing systems or by co-curing with other epoxy resins. For this compound, co-curing with other diepoxides, such as the commonly used Diglycidyl ether of bisphenol A (DGEBA), can modify the crosslink density and introduce different structural motifs into the final network. This blending can influence properties like glass transition temperature (Tg), mechanical strength, and thermal stability.
Kinetic Studies of Polymerization and Network Formation from this compound
Understanding the kinetics of polymerization is crucial for controlling the curing process and achieving desired material properties. Differential Scanning Calorimetry (DSC) is a powerful technique used to study the curing kinetics of epoxy resins by measuring the heat flow associated with the exothermic curing reaction. nmt.edu
Isothermal and Non-Isothermal Curing Kinetics using Calorimetric Methods
The curing kinetics of this compound systems can be investigated under both isothermal and non-isothermal conditions using DSC.
In isothermal DSC , the sample is rapidly heated to a specific curing temperature and held there while the heat flow is measured over time. shimadzu.com This provides direct information about the rate of reaction at a constant temperature. The rate of conversion (α) can be determined from the heat flow data. The sigmoidal shape of the conversion versus time curve is often indicative of an autocatalytic reaction mechanism. researchgate.net
Below is a representative data table illustrating the kind of information obtained from non-isothermal DSC scans at different heating rates for an aromatic epoxy system.
Table 1: Non-Isothermal Curing Parameters for a Representative Aromatic Epoxy-Amine System
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Total Heat of Reaction (J/g) |
|---|---|---|---|
| 5 | 110 | 155 | 450 |
| 10 | 120 | 168 | 455 |
| 15 | 128 | 175 | 452 |
Determination of Activation Energy and Reaction Rate Parameters
The data from DSC experiments can be used to determine key kinetic parameters, such as the activation energy (Ea) and the reaction order. The activation energy represents the energy barrier that must be overcome for the curing reaction to occur.
Several model-free and model-based methods can be applied to non-isothermal DSC data to calculate the activation energy. Common model-free isoconversional methods include the Kissinger and Ozawa-Flynn-Wall (OFW) methods. iastate.edu These methods analyze the shift in the peak temperature at different heating rates.
The Kissinger equation is often used for its simplicity:
ln(β/T_p^2) = -E_a/(RT_p) + constant
where β is the heating rate, T_p is the peak temperature in Kelvin, R is the gas constant, and E_a is the activation energy. By plotting ln(β/T_p^2) against 1/T_p for a series of experiments at different heating rates, the activation energy can be determined from the slope of the resulting straight line. iastate.edu
For autocatalytic reactions, more complex models that account for both the non-catalyzed and the catalyzed reaction pathways are often employed to fit the experimental data and extract reaction rate parameters. bohrium.com
The following table provides an example of kinetic parameters that could be determined for an aromatic epoxy system.
Table 2: Representative Kinetic Parameters for an Aromatic Epoxy Curing Reaction
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
|---|---|---|---|
| Kissinger | 55.8 | - | - |
Influence of Catalyst Type and Concentration on Curing Profiles
The curing profile of this compound can be significantly altered by the addition of catalysts. Catalysts can accelerate the curing reaction, lower the curing temperature, and influence the final network structure.
For epoxy-amine systems, tertiary amines and imidazoles are common catalysts. semanticscholar.org They can facilitate the epoxy-amine addition reaction and also promote the etherification reaction (epoxy-hydroxyl reaction), particularly at higher temperatures or when one of the reactants is in excess. The mechanism of catalysis often involves the formation of a more reactive intermediate.
The concentration of the catalyst is a critical parameter. An increase in catalyst concentration generally leads to a faster reaction rate and a lower peak exotherm temperature in non-isothermal DSC scans. However, an excessively high concentration can sometimes lead to undesirable side reactions or a brittle final product. The choice of catalyst and its concentration must be carefully optimized to achieve the desired balance of processing characteristics and final properties. The presence of hydroxyl groups, either from the reactants or formed during the reaction, can also have a catalytic effect on the curing process. researchgate.net
Development of Advanced Materials Based on N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline
High-Performance Thermosetting Resins from N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
Thermosetting resins based on this compound are created through a curing process where the liquid resin is transformed into a solid, infusible, and insoluble three-dimensional network. This transformation is achieved by reacting the epoxy groups of the resin with a suitable curing agent or hardener. The properties of the final thermoset, such as its mechanical strength, thermal stability, and chemical resistance, are highly dependent on the formulation and the architecture of the resulting polymer network.
The design of formulations using this compound is critical for tailoring the final properties of the cured material to meet the demands of specific industrial applications, including coatings, adhesives, and composite matrices. The choice of curing agent is a primary factor in this design process. Amines are among the most common curing agents for epoxy resins. threebond.co.jp The reaction involves the ring-opening of the epoxy group by the active hydrogen atoms on the amine, leading to the formation of hydroxyl groups and a crosslinked network. scholaris.ca
Different types of amines—aliphatic, cycloaliphatic, and aromatic—can be used, each imparting distinct characteristics to the cured resin. threebond.co.jp Aromatic amines, for instance, generally yield thermosets with higher thermal stability and chemical resistance compared to those cured with aliphatic amines. threebond.co.jp The stoichiometry, or the ratio of epoxy groups to active amine hydrogens, is precisely controlled to achieve the desired degree of crosslinking and optimize material performance. scholaris.ca An optimal ratio ensures the complete reaction of the epoxy groups, maximizing the network's integrity and properties. threebond.co.jp
Table 1: Influence of Curing Agent Type on Epoxy Resin Properties Data based on general principles of epoxy chemistry.
| Curing Agent Type | Typical Curing Conditions | Key Properties Imparted to Cured Resin | Potential Applications |
|---|---|---|---|
| Aliphatic Amines (e.g., Diethylenetriamine) | Room Temperature | Good mechanical strength, low viscosity, fast cure | General purpose adhesives, coatings |
| Aromatic Amines (e.g., 4,4'-Diaminodiphenylmethane) | Elevated Temperature | Excellent thermal stability, high chemical resistance, high modulus | Aerospace composites, high-performance coatings |
| Polyamides | Room Temperature | Flexibility, toughness, good adhesion, water resistance | Marine coatings, flexible adhesives |
| Anhydrides | Elevated Temperature | High-temperature performance, excellent electrical properties, low shrinkage | Electrical encapsulation, filament winding |
The architecture of the cured network is determined by the structure of the this compound resin and the functionality of the selected curing agent. The presence of flexible ether linkages in the resin backbone can contribute to increased toughness and lower brittleness in the final thermoset compared to more rigid epoxy structures.
Crosslink density is a critical parameter that dictates many of the material's ultimate properties, including its glass transition temperature (Tg), stiffness, and solvent resistance. nii.ac.jp This density can be controlled by several factors:
Stoichiometry: Varying the epoxy-to-hardener ratio can alter the crosslink density. An excess of amine may lead to a less crosslinked, more linear polymer structure, while an excess of epoxy can result in etherification reactions, also affecting the final network. scholaris.cadtic.mil
Functionality of Curing Agent: A curing agent with higher functionality (more active hydrogens) will create a more densely crosslinked network. For example, a diamine with four active hydrogens will produce a higher crosslink density than a monoamine. scholaris.ca
Curing Conditions: Temperature and time influence the extent of the curing reaction and can promote secondary reactions like etherification, which increases crosslinking. researchgate.net
The relationship between the molecular weight between crosslinks (Mc) and the crosslink density is inverse; a lower Mc corresponds to a higher crosslink density. This can be estimated using data from Dynamic Mechanical Analysis (DMA). researchgate.net
Table 2: Theoretical Control of Crosslink Density Illustrative data based on polymer network theory.
| Resin System | Curing Agent Functionality (f) | Stoichiometric Ratio (Epoxy:Amine H) | Expected Relative Crosslink Density | Anticipated Glass Transition Temp. (Tg) |
|---|---|---|---|---|
| This compound | Primary Diamine (f=4) | 1:1 | High | High |
| This compound | Secondary Diamine (f=2) | 1:1 | Low | Low |
| This compound | Primary Diamine (f=4) | 1:0.8 (Amine deficient) | Medium-High (potential etherification) | Variable |
| This compound | Primary Diamine (f=4) | 0.8:1 (Epoxy deficient) | Medium | Lower |
Nanocomposites and Hybrid Materials Incorporating this compound Resins
Incorporating inorganic nanoparticles into an this compound resin matrix can lead to the development of advanced nanocomposites with significantly enhanced properties, such as improved mechanical strength, thermal conductivity, and flame retardancy. e3s-conferences.orgencyclopedia.pub
The sol-gel process is a versatile method for synthesizing inorganic nanoparticles, like silica (B1680970) (SiO₂), directly within the epoxy matrix (in situ approach) or for preparing nanoparticles that are later dispersed into the resin (ex situ approach). encyclopedia.pubmdpi.comnih.gov This technique allows for the creation of hybrid organic-inorganic materials with tailored properties. researchgate.net For silica, the process typically involves the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethoxysilane (TEOS), within the resin. mdpi.com The epoxy groups of this compound can be chemically bonded to the forming silica network through the use of silane (B1218182) coupling agents, ensuring a strong interfacial connection. mdpi.com
Boron nitride (BN), particularly in its hexagonal form (h-BN) or as nanosheets, is another important filler known for its high thermal conductivity and excellent electrical insulating properties. mdpi.com While not typically synthesized via sol-gel, BN nanoparticles can be dispersed into the resin to create composites for thermal management applications in electronics. nih.govresearchgate.net
Table 3: Comparison of Inorganic Nanoparticles for Epoxy Composites
| Nanoparticle | Primary Property Enhancement | Typical Synthesis/Integration Method | Key Advantage |
|---|---|---|---|
| Silica (SiO₂) | Mechanical strength, modulus, hardness, flame retardancy | In-situ or Ex-situ Sol-Gel | Excellent compatibility and interfacial bonding via silanes. encyclopedia.pub |
| Boron Nitride (BN) | Thermal conductivity, electrical insulation | Mechanical mixing, ultrasonication | High thermal transport with electrical insulation. mdpi.com |
The performance of nanocomposites is highly dependent on the quality of the interface between the inorganic nanoparticle and the polymer matrix. A strong interface is crucial for effective load transfer and for preventing premature failure. mdpi.com Silane coupling agents are key to engineering this interface. shinetsusilicone-global.com These molecules have a dual functionality: one end reacts with the inorganic surface (e.g., hydroxyl groups on silica), and the other end reacts with the epoxy resin. njalchemist.comgelest.com
For an this compound system, suitable coupling agents include:
Epoxy-functional silanes: (e.g., 3-Glycidoxypropyltrimethoxysilane, GPTMS). The epoxy group on the silane can co-react with the amine curing agent alongside the resin's epoxy groups, integrating it directly into the polymer network. gelest.comoxochem.com
Amino-functional silanes: (e.g., 3-Aminopropyltriethoxysilane, APTES). The amine group on the silane can react directly with the epoxy groups of the resin, forming a covalent bond at the interface. njalchemist.comshinetsusilicone-global.com
A major challenge in creating high-performance nanocomposites is achieving a uniform dispersion of nanofillers within the epoxy matrix. researchgate.net Nanoparticles have a strong tendency to agglomerate due to van der Waals forces, which can create stress concentration points and degrade material properties. mdpi.com
To overcome this, nanofillers are often functionalized—their surfaces are chemically modified to improve compatibility with the resin. mdpi.comresearchgate.net This functionalization can be achieved using the coupling agents mentioned previously or by attaching other organic molecules that promote better interaction with the this compound matrix. researchgate.netmdpi.com Effective dispersion is typically achieved through high-shear mixing or ultrasonication methods. mdpi.com
A well-dispersed functionalized nanofiller has a profound impact on material performance. The increased surface area of interaction between the filler and the matrix maximizes property enhancements. researchgate.net For example, good dispersion is essential for creating effective conductive pathways for heat transfer in boron nitride composites and for maximizing the load-bearing capability in silica-reinforced systems. nih.govresearchgate.net The addition of even small weight percentages of well-dispersed nanofillers can lead to significant improvements in the final material. nih.gov
Table 4: Impact of Nanofiller Dispersion on Composite Properties Qualitative summary based on reported findings in epoxy nanocomposite research.
| Property | Poor Dispersion (Agglomerated) | Good Dispersion (Homogeneous) | Reason for Difference |
|---|---|---|---|
| Tensile Strength | Minor improvement or decrease | Significant increase | Agglomerates act as defects; good dispersion allows for effective stress transfer. nih.gov |
| Fracture Toughness | Slight improvement | Substantial increase | Dispersed nanoparticles can initiate crack-stopping mechanisms like crack pinning and deflection. nih.gov |
| Thermal Conductivity | Low improvement | High improvement | Agglomeration increases phonon scattering at interfaces; good dispersion creates efficient pathways for heat flow. |
| Glass Transition Temp. (Tg) | Little to no change | Increase | Strong interfacial interaction with dispersed fillers restricts polymer chain mobility. researchgate.net |
Fiber-Reinforced Polymer Composites Utilizing this compound Matrix Resins
Trifunctional epoxy resins, such as m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline, are integral to the development of matrix resins for advanced composite manufacturing processes like pultrusion and filament winding. kerton-industry.com The properties of the cured resin are critical for the performance of the final composite part. These resins can be cured using various hardeners, including aromatic amines and anhydrides, to achieve a range of desired characteristics. kerton-industry.com The selection of the curing agent and the cure cycle are crucial for optimizing the properties of the resulting thermoset network.
The development of these matrix resins focuses on achieving a balance of properties conducive to high-performance applications. Key characteristics of a representative trifunctional aniline-based epoxy resin are detailed below.
Table 1: Typical Properties of a Trifunctional Aniline-Based Epoxy Resin
| Property | Value |
|---|---|
| Appearance | Pale Yellow to Brown Viscous Liquid |
| Epoxy Value (mol/100g) | 0.91 - 1.05 |
| Epoxy Equivalent Weight ( g/mol ) | 95 - 110 |
| Viscosity (mPa.s at 25°C) | 1000 - 25000 |
| Volatiles (%) | ≤1.0 |
Data sourced from a product specification for m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline. kerton-industry.com
The performance of a fiber-reinforced composite is heavily dependent on the adhesion between the matrix resin and the reinforcing fibers. Strong interfacial bonding is essential for efficient stress transfer from the matrix to the fibers, which is the fundamental principle behind the high strength and stiffness of composite materials. The chemical structure of aniline-based epoxy resins, with their polar functional groups, can promote good adhesion to both carbon and glass fibers.
The compatibility of m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline with both carbon and glass fibers makes it a suitable candidate for high-performance composites. kerton-industry.com The epoxy groups in the resin can react with functional groups present on the surface of the fibers, particularly those that have been surface-treated, to form covalent bonds. This chemical bonding significantly enhances the interfacial shear strength. Furthermore, the resin's viscosity characteristics allow for thorough wetting and impregnation of the fiber bundles, minimizing voids and ensuring a robust interface. yolatech.com
Advanced Coatings and Adhesives Formulations Derived from this compound
The versatile chemistry of aniline-based trifunctional epoxy resins also lends itself to the formulation of advanced coatings and structural adhesives with tailored performance characteristics.
The high crosslink density achievable with trifunctional epoxy resins translates to cured coatings with excellent chemical and corrosion resistance. haihangchem.com Formulations based on resins like m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline can be developed for applications requiring robust protection against harsh environments. kerton-industry.com The aniline (B41778) backbone contributes to the thermal stability of the cured coating, making it suitable for high-temperature service conditions.
The development of such coating systems involves the careful selection of curing agents, pigments, and other additives to achieve the desired balance of properties, including adhesion to the substrate, hardness, flexibility, and resistance to specific chemicals or environmental factors. The inherent properties of the trifunctional epoxy resin provide a strong foundation for creating durable and protective coating systems.
In the realm of structural adhesives, the goal is to create strong and durable bonds between various substrates. Trifunctional epoxy resins are employed in the formulation of high-temperature resistant structural adhesives. kerton-industry.com The ability of these resins to form densely crosslinked networks results in adhesives with high cohesive strength and good performance at elevated temperatures.
The performance of an adhesive based on m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline can be tailored by adjusting the formulation. For instance, the choice of curing agent can influence the glass transition temperature (Tg), bond strength, and toughness of the adhesive. The low viscosity of some grades of this resin can also be advantageous for adhesive applications, allowing for better surface wetting and penetration into porous substrates, leading to stronger adhesive joints. kerton-industry.com
Characterization and Analytical Methodologies for N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline and confirming its polymerization. These techniques probe the interaction of electromagnetic radiation with the molecule to reveal details about its functional groups, bonding, and electronic properties.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures its inelastic scattering. For this compound, these methods are crucial for confirming the presence of the aniline (B41778) core, ether linkages, and, most importantly, the reactive epoxy (oxirane) rings. rsc.org
During polymerization, the disappearance or reduction of the epoxy ring bands and the appearance of new bands, such as a broad hydroxyl (-OH) stretch resulting from the ring-opening reaction, can be monitored in real-time. researchgate.netfrontiersin.org
Below is a table of expected characteristic vibrational frequencies for the monomer.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Aliphatic C-H | Stretching | 3000-2850 | FTIR/Raman |
| Aromatic C=C | Stretching | 1610-1580, 1510-1480 | FTIR/Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1260-1200 | FTIR |
| C-O-C (Ether) | Symmetric Stretching | 1150-1070 | FTIR |
| C-N (Aniline) | Stretching | 1340-1250 | FTIR |
| Epoxy (Oxirane) Ring | Asymmetric Stretching | ~915 | FTIR |
| Epoxy (Oxirane) Ring | Symmetric Stretching ("breathing") | 1270-1240 | FTIR/Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing a detailed map of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise structure of this compound can be confirmed. researchgate.net
¹H NMR: This technique provides information about the different types of protons in the molecule. The aromatic protons on the aniline ring would appear in the downfield region (6.5-7.5 ppm), while the protons of the ethoxy and epoxypropoxy chains would appear in the more upfield region (2.5-4.5 ppm). libretexts.orgresearchgate.net The distinct chemical environments of each proton would lead to a unique and identifiable spectrum.
¹³C NMR: This analysis identifies all non-equivalent carbon atoms. The aromatic carbons would resonate between 110-150 ppm, while the aliphatic carbons of the ether and epoxy groups would be found between 45-80 ppm. nih.govuctm.edu
The following tables present the predicted chemical shifts for the monomer.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 6.5 - 7.5 |
| Methylene (B1212753) adjacent to Aniline N (N-CH₂ ) | 3.6 - 4.0 |
| Ether Methylene groups (-O-CH₂ -CH₂ -O-) | 3.5 - 4.2 |
| Epoxy Methylene (CH₂ -CH-O) | 2.6 - 2.9 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-N) | 145 - 150 |
| Aromatic (C-H) | 112 - 130 |
| Ether Methylene (-C H₂-O) | 68 - 72 |
| Methylene adjacent to N (N-C H₂) | 50 - 55 |
| Epoxy Methylene (C H₂) | 44 - 48 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the aniline core is the primary chromophore responsible for UV absorption. Aniline and its N-substituted derivatives typically exhibit strong absorption bands in the UV region. rsc.orgnist.govresearchgate.net
Fluorescence spectroscopy provides information on the emission of light from a molecule after it has absorbed light. Aniline derivatives are often fluorescent. nih.gov This property can be useful for creating fluorescent polymers or for monitoring the curing process, as changes in the molecular environment during polymerization can affect the fluorescence emission spectrum.
| Technique | Parameter | Predicted Wavelength (nm) |
| UV-Vis Absorption | λmax 1 | ~250 |
| UV-Vis Absorption | λmax 2 | ~300 |
| Fluorescence | Emission Range | 350 - 450 |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, or byproducts, thereby allowing for its purification and purity assessment.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. astm.orgacs.org A reversed-phase HPLC method, likely using a C18 column with an acetonitrile/water or methanol/water mobile phase, would effectively separate the compound from any polar or non-polar impurities. researchgate.net
The use of a Diode Array Detector (DAD) is particularly advantageous as it acquires a full UV-Vis spectrum for everything that elutes from the column. This allows for the confirmation of the main peak's identity by matching its UV spectrum with a reference and provides UV data on any impurities, which can aid in their identification. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Component Identification
While this compound itself is generally too high in molecular weight and has too low a vapor pressure to be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization, the technique is invaluable for analyzing volatile components within a sample. arxiv.org
GC-MS is the ideal method for identifying and quantifying residual solvents from the synthesis, unreacted volatile precursors, or low molecular weight byproducts. adelab.com.au The sample's volatile fraction can be analyzed by headspace GC-MS or by direct liquid injection. jeol.com The mass spectrometer fragments the eluting compounds into a unique pattern, which serves as a "fingerprint" for positive identification against spectral libraries. researchgate.net
Thermal Analysis Methods for Polymerization and Network Characterization
Thermal analysis techniques are fundamental in studying the thermal behavior and curing characteristics of thermosetting polymers like those derived from this compound.
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing kinetics of epoxy resins. wsu.edu By monitoring the heat flow to or from a sample as a function of temperature or time, DSC can capture the exothermic heat release associated with the crosslinking reaction. wsu.edumdpi.com
In a typical non-isothermal DSC experiment, the uncured resin is heated at a constant rate, resulting in a broad exothermic peak. wsu.edu The shape and position of this peak are dependent on the heating rate; as the heating rate increases, the exothermic peak shifts to higher temperatures. mdpi.comresearchgate.net The total enthalpy of the curing reaction (ΔH) is determined by integrating the area under the exothermic curve. scribd.com
The data obtained from non-isothermal DSC scans at multiple heating rates can be used to determine key kinetic parameters, such as the activation energy (Ea), which represents the energy barrier for the curing reaction. researchgate.net Common isoconversional methods used for this purpose include the Kissinger and Ozawa methods. researchgate.netresearchgate.netresearchgate.net The Kissinger method plots the natural log of the heating rate divided by the peak temperature squared (ln(β/Tp²)) against the inverse of the peak temperature (1/Tp). researchgate.net The Ozawa method involves plotting the natural log of the heating rate (ln β) against 1/Tp. researchgate.net The activation energy can be calculated from the slope of the resulting linear plots. wsu.eduresearchgate.net
Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured polymer network. Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-change in the heat capacity in the DSC thermogram. The relationship between the degree of cure and Tg can also be established, providing insights into the development of the polymer network structure during curing. wsu.edu
Table 1: Illustrative DSC Curing Data for an Epoxy System at Various Heating Rates
| Heating Rate (β) (°C/min) | Peak Exothermic Temperature (Tp) (°C) | Total Enthalpy (ΔH) (J/g) |
| 5 | 195.5 | 450.2 |
| 10 | 205.3 | 455.8 |
| 15 | 212.8 | 460.1 |
| 20 | 218.4 | 462.5 |
Note: This data is representative of a typical epoxy system and serves for illustrative purposes.
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of the cured polymers. mdpi.com This technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.comsemanticscholar.org The resulting TGA curve plots percentage weight loss against temperature.
TGA provides crucial data points including the onset temperature of decomposition (Tonset), which indicates the initiation of thermal degradation, and the temperature of maximum weight loss rate (Tmax), determined from the peak of the derivative thermogravimetric (DTG) curve. mdpi.com The residual weight at the end of the experiment indicates the amount of char or inorganic material remaining. semanticscholar.org
Table 2: Representative TGA Data for a Cured Aniline-Based Polymer
| Atmosphere | Onset Decomposition Temp (Tonset) (°C) | Temp of Max. Weight Loss (Tmax) (°C) | Residue at 700°C (%) |
| Nitrogen | 337 | 415 | 41.7 |
| Oxygen | 325 | 405 | 2.5 |
Note: This data is based on findings for poly(o-ethoxyaniline) and is presented for illustrative purposes. semanticscholar.org
Microstructural and Morphological Analysis of Derived Materials
Understanding the morphology and microstructure of materials derived from this compound, especially composites, is essential for correlating the material's structure with its macroscopic properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure of materials at high magnification. conicet.gov.ar
SEM is typically used to study the surface topography and morphology of materials, particularly the fracture surfaces of composites. researchgate.net It provides valuable information on the dispersion of fillers or reinforcing agents within the polymer matrix, the quality of interfacial adhesion between the filler and the matrix, and the mechanisms of fracture. researchgate.net For instance, rougher fracture surfaces can indicate improved toughness. mdpi.com
TEM operates at a higher resolution than SEM and is used to examine the internal structure of materials at the nanoscale. conicet.gov.ar It is particularly useful for characterizing the size, shape, and distribution of nanoparticles within a composite. beilstein-journals.org TEM can reveal details about the crystalline domains and the precise arrangement of different phases within the material. conicet.gov.ar
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymer aggregates suspended in a liquid. researchgate.netmdpi.com The technique is based on the principle that particles in a solution are in constant random motion due to Brownian motion. researchgate.net When a laser beam passes through the suspension, the scattered light intensity fluctuates over time. uark.edu
DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then related to their size via the Stokes-Einstein equation. uark.edu The result is typically reported as the hydrodynamic radius, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. researchgate.net DLS is a fast and reliable method for determining the average particle size and polydispersity index (a measure of the width of the size distribution) for nanoparticles and polymer aggregates in the sub-micron range. mdpi.comnih.gov
Rheological and Mechanical Characterization Methodologies
The rheological properties of the uncured resin and the mechanical properties of the cured polymer are critical for both processing and end-use performance.
Rheological characterization, often performed using a rheometer, tracks the change in viscosity of the resin system as a function of time and temperature during the curing process. researchgate.nete3s-conferences.org This analysis is crucial for determining the pot life and gel time of the thermosetting system. The gel point is a critical transition where the liquid resin begins to form a solid, crosslinked network. Rheological studies can also assess the effect of modifiers or fillers on the flow behavior of the resin. mdpi.comresearchgate.net
Once cured, the mechanical properties of the polymer are evaluated to determine its suitability for structural applications. Standard mechanical tests include tensile testing to measure properties like tensile strength, elastic modulus, and elongation at break. researchgate.net Dynamic Mechanical Analysis (DMA) is another powerful technique that measures the viscoelastic properties of the material, such as the storage modulus (a measure of stiffness) and loss modulus, as a function of temperature. mdpi.comresearchgate.net DMA is also a highly sensitive method for determining the glass transition temperature. researchgate.net These characterization methods provide a comprehensive understanding of how the chemical structure and curing process translate into the final mechanical performance of the material. researchgate.net
Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Response of Cured Networks
Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to investigate the viscoelastic properties of polymeric materials as a function of temperature, time, or frequency. In this method, a small sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, several key parameters can be determined, providing insight into the material's behavior.
For a cured epoxy network based on this compound, DMTA would be employed to determine the following:
Storage Modulus (E') : This represents the elastic response of the material and is a measure of its stiffness. A typical DMTA thermogram shows the storage modulus decreasing as the temperature increases, with a significant drop occurring at the glass transition region.
Loss Modulus (E'') : This represents the viscous response of the material and is related to its ability to dissipate energy, often as heat. The peak of the loss modulus curve is often associated with the glass transition temperature (Tg).
Tan Delta (tan δ) : This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is another common indicator of the glass transition temperature, representing the point of maximum damping.
A hypothetical DMTA analysis of a cured this compound network would provide valuable information on its service temperature range, crosslink density, and damping characteristics. The glass transition temperature (Tg), in particular, is a critical parameter that defines the upper-temperature limit for the structural application of the material.
Hypothetical Data Table for DMTA of a Cured Epoxy Network:
| Parameter | Value |
| Glass Transition Temperature (Tg) from E'' peak (°C) | Data not available |
| Glass Transition Temperature (Tg) from tan δ peak (°C) | Data not available |
| Storage Modulus (E') at 25°C (GPa) | Data not available |
| Storage Modulus (E') at Tg + 50°C (MPa) | Data not available |
| Tan Delta (tan δ) Peak Height | Data not available |
This table is for illustrative purposes only, as no specific data for this compound polymers was found.
Stress-Strain and Fracture Mechanics Testing Methodologies for Material Performance Assessment
To evaluate the mechanical performance and durability of a cured polymer network derived from this compound, a suite of stress-strain and fracture mechanics tests would be conducted. These tests provide fundamental data on the material's strength, stiffness, ductility, and resistance to crack propagation.
Stress-Strain Testing:
Tensile testing is a common method to determine the stress-strain behavior of a material. A standardized sample is subjected to a controlled tensile force until it fractures. The key properties obtained from this test include:
Tensile Strength : The maximum stress the material can withstand before failure.
Young's Modulus (Tensile Modulus) : A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
Elongation at Break : The percentage increase in length that the material undergoes before fracturing, indicating its ductility.
Fracture Mechanics Testing:
Fracture mechanics testing is employed to characterize the toughness of a material, which is its ability to resist the growth of a pre-existing crack. Common parameters determined include:
Fracture Toughness (KIc) : This critical stress intensity factor measures the resistance of a material to brittle fracture when a crack is present.
Critical Strain Energy Release Rate (GIc) : This represents the energy required to create a new fracture surface area.
These mechanical properties are crucial for determining the suitability of the polymer for various applications, from structural adhesives and coatings to advanced composite materials. The data would allow for comparisons with other epoxy systems and inform material selection and design.
Hypothetical Data Table for Mechanical Properties of a Cured Epoxy Network:
| Property | Test Method | Value |
| Tensile Strength (MPa) | ASTM D638 | Data not available |
| Young's Modulus (GPa) | ASTM D638 | Data not available |
| Elongation at Break (%) | ASTM D638 | Data not available |
| Fracture Toughness (KIc) (MPa·m1/2) | ASTM D5045 | Data not available |
| Critical Strain Energy Release Rate (GIc) (J/m2) | ASTM D5045 | Data not available |
This table is for illustrative purposes only, as no specific data for this compound polymers was found.
Theoretical and Computational Investigations of N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) for Geometric Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational efficiency.
Geometric Optimization: The first step in a typical DFT analysis is to find the most stable three-dimensional arrangement of atoms in the N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline molecule. This process, known as geometric optimization, locates the minimum energy conformation. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the aniline (B41778) ring and the orientation of the flexible epoxypropoxy-ethoxy side chains are determined.
Vibrational Frequencies: Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the molecule's natural modes of vibration (stretching, bending, twisting). The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. These calculations also provide insight into the bond strengths within the molecule; for example, the characteristic frequencies of the C-O-C bonds in the ether and epoxy groups can be identified and analyzed.
Table 1: Representative DFT-Calculated Parameters for an Epoxy Monomer Note: This table is illustrative of typical data obtained from DFT calculations for epoxy molecules. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -1500 to -2500 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 4.0 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 1.0 eV |
| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity. | 5.5 - 8.5 eV |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Electron Density Distributions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by transforming the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. q-chem.com
Hyperconjugation: NBO analysis can quantify the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, this would include interactions between the nitrogen lone pair and the antibonding orbitals of the aniline ring (π*), as well as interactions between C-H or C-C sigma (σ) bonds and adjacent empty orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2), which indicates the degree of electronic stabilization.
Electron Density Distributions: The analysis provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges and electron distribution than other methods like Mulliken population analysis. documentsdelivered.com This allows for the identification of the most electrophilic and nucleophilic sites in the molecule. In this case, the analysis would likely show significant negative charge on the oxygen atoms of the epoxy and ether groups and on the nitrogen atom, while the carbon atoms of the epoxy rings would be identified as key electrophilic centers, prone to nucleophilic attack during polymerization.
Molecular Dynamics Simulations of Polymerization and Material Behavior
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a bridge between the molecular scale and the macroscopic properties of materials. arxiv.org For this compound, MD is invaluable for studying how individual monomers react and assemble into a durable thermoset polymer network.
Modeling of Crosslinking Processes and Network Formation
The defining characteristic of a thermoset polymer is its three-dimensional crosslinked network. MD simulations can dynamically model the curing process where covalent bonds form between the epoxy resin and a curing agent. nih.govacs.org
A typical crosslinking simulation protocol involves:
System Setup: A simulation box is created containing a stoichiometric mixture of this compound monomers and a selected curing agent (e.g., an amine-based hardener).
Equilibration: The initial mixture is equilibrated at a high temperature to ensure a randomized, liquid-like state. arxiv.org
Crosslinking Algorithm: A reactive algorithm is employed where potential reaction pairs (e.g., an epoxy carbon and a reactive amine nitrogen) are identified. arxiv.org When a pair is within a specified cutoff distance, a covalent bond is formed. mdpi.com This process is repeated iteratively, gradually increasing the crosslink density of the system. mtu.edu
Relaxation: The system is cooled and relaxed to obtain the final, stable polymer network structure at a target temperature and pressure.
These simulations provide critical data on the network topology, including crosslink density, average chain length between crosslinks, and the distribution of unreacted functional groups.
Simulation of Interfacial Interactions in Epoxy Nanocomposites
Epoxy resins are frequently combined with nanofillers (like graphene, carbon nanotubes, or silica (B1680970) nanoparticles) to create nanocomposites with enhanced properties. MD simulations are crucial for understanding the interactions at the interface between the polymer matrix and the filler. researchgate.netul.ie
For a nanocomposite based on this compound, simulations can:
Model Surface Functionalization: The surfaces of nanofillers are often functionalized to improve compatibility with the epoxy matrix. MD can model how these functional groups interact with the aniline derivative, predicting the strength of interfacial adhesion. qut.edu.au
Calculate Interfacial Binding Energy: The energy of interaction between the polymer and the nanofiller surface can be calculated, providing a quantitative measure of adhesion. Stronger interactions generally lead to better stress transfer and improved mechanical properties in the final composite. researchgate.net
Analyze Local Polymer Dynamics: Simulations can reveal how the mobility of the polymer chains is affected near the filler surface. Typically, an "interphase" region forms where the polymer dynamics are slower and the local density and glass transition temperature (Tg) may be altered compared to the bulk polymer.
Structure-Reactivity Relationship Prediction and Polymer Design
A primary goal of computational chemistry in materials science is to establish clear structure-property and structure-reactivity relationships. By systematically modifying the molecular structure of the monomer in silico and calculating the resulting properties, researchers can predict the performance of novel polymers before they are synthesized.
For this compound, computational studies can explore:
Effect of Substituents: The impact of adding different functional groups to the aniline ring could be assessed. DFT calculations could predict how these changes alter the reactivity of the epoxy groups.
Curing Agent Influence: MD simulations can be run with various types of curing agents (aliphatic vs. aromatic amines, anhydrides) to predict their effect on the crosslinking kinetics, final network structure, and resulting thermomechanical properties (e.g., Tg, elastic modulus).
Predicting Macroscopic Properties: By combining quantum and molecular mechanics, properties like the coefficient of thermal expansion, Young's modulus, and density can be predicted for the fully cured polymer network. arxiv.org This predictive capability accelerates the design and development of new high-performance epoxy systems tailored for specific applications.
Computational Studies on Curing Agent Reactivity and Epoxy Ring Opening
Computational chemistry offers powerful tools to elucidate the reaction mechanisms and kinetics of epoxy curing at a molecular level. For a system involving this compound, these studies would focus on its interaction with various curing agents, such as amines, anhydrides, or catalytic curing agents. The primary reaction is the nucleophilic attack on the carbon atoms of the oxirane ring, leading to its opening and the formation of a cross-linked polymer network.
Density Functional Theory (DFT) is a commonly employed method to investigate the mechanism of epoxy-amine polyaddition reactions. acs.org These studies can determine the activation energies for the ring-opening reaction, which is a key indicator of the system's reactivity. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks one of the epoxy ring's carbon atoms.
Computational models can predict the transition state geometries and energies for the reaction between the epoxy group of this compound and a curing agent. For instance, the reaction with a primary amine would involve two steps: the initial reaction of the primary amine to form a secondary amine, followed by the reaction of the secondary amine with another epoxy group. It is generally observed that primary amines exhibit higher reactivity in the ring-opening reaction compared to the resultant secondary amines, a phenomenon influenced by steric hindrance and the electronic environment. acs.org
Molecular dynamics (MD) simulations can complement DFT studies by modeling the curing process on a larger scale, predicting the evolution of the cross-linked network and the resulting thermomechanical properties of the cured material.
Illustrative Reactivity Data
The following table presents hypothetical activation energies for the epoxy ring-opening reaction of this compound with different types of amine curing agents, based on typical values for similar aromatic epoxy resins. These values are for illustrative purposes and would require specific computational studies for validation.
| Curing Agent Type | Illustrative Activation Energy (kJ/mol) | Notes |
| Aliphatic Amine (e.g., Ethylenediamine) | 50 - 60 | Generally lower activation energy, indicating higher reactivity at lower temperatures. |
| Cycloaliphatic Amine (e.g., Isophorone diamine) | 55 - 65 | Intermediate reactivity, offering a balance of properties. |
| Aromatic Amine (e.g., 4,4'-Diaminodiphenylmethane) | 60 - 75 | Higher activation energy, requiring higher curing temperatures but often yielding superior thermal stability. |
This is an interactive data table. You can sort and filter the data as needed.
Application of Quantitative Structure-Activity Relationships (QSAR) in Polymer Material Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or biological activities. In polymer science, QSAR, often referred to as Quantitative Structure-Property Relationship (QSPR), is instrumental in designing new materials with desired properties, thereby reducing the need for extensive experimental synthesis and testing.
For polymers derived from this compound, QSAR models could be developed to predict a range of properties, such as glass transition temperature (Tg), mechanical strength, thermal stability, and dielectric constant. The development of a robust QSAR model involves several key steps:
Data Set Curation: A database of polymers based on this compound and its analogues, along with their experimentally determined properties, would be compiled.
Molecular Descriptor Calculation: A wide array of numerical descriptors that encode the structural features of the polymer repeating units are calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the property of interest. The predictive power of the model is then rigorously validated.
The structural components of this compound—the aromatic ring, ether linkages, and the aniline nitrogen—would significantly influence the molecular descriptors and, consequently, the properties of the resulting polymer. For example, the flexible ether chains would likely contribute to a lower glass transition temperature, while the rigid aromatic core would enhance thermal stability.
Illustrative Molecular Descriptors for QSAR Modeling
The table below lists some molecular descriptors that would be relevant for developing QSAR models for polymers based on this compound.
| Descriptor Class | Example Descriptor | Potential Influence on Polymer Properties |
| Constitutional | Molecular Weight | Correlates with properties like density and viscosity. |
| Topological | Wiener Index | Relates to the branching and compactness of the polymer chain. |
| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |
| Quantum-Chemical | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the monomer. |
| Quantum-Chemical | Dipole Moment | Affects dielectric properties and intermolecular forces. |
This is an interactive data table. You can sort and filter the data as needed.
By establishing a statistically significant QSAR model, researchers can virtually screen new candidate monomers with modified structures and predict their properties before undertaking their synthesis, accelerating the discovery of new high-performance polymer materials.
Environmental Considerations and Regulatory Perspectives for N,n Bis 2 2,3 Epoxypropoxy Ethoxy Aniline
Environmental Fate and Persistence Studies
No studies detailing the environmental fate, persistence, biodegradation, or environmental mobility of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline were identified.
Biodegradation Assessment Methodologies for Epoxy Derivatives
While general methodologies for assessing the biodegradation of epoxy derivatives exist, no specific application of these methods to this compound has been documented in the available resources.
Mobility Studies in Environmental Compartments
No data on the mobility of this compound in soil, water, or other environmental compartments could be found.
Regulatory Classification and Prioritization Frameworks
No regulatory information specifically classifying or assessing this compound was available.
REACH Compliance and Registration Status within Chemical Regulations
A search of the European Chemicals Agency (ECHA) database and other regulatory inventories did not yield a REACH registration or specific compliance information for this compound.
Assessment within Persistent, Mobile, Toxic (PMT) and very Persistent, very Mobile (vPvM) Criteria
There is no record of this compound having been assessed under the PMT or vPvM criteria. While some related epoxy compounds have undergone preliminary assessment, this data cannot be accurately applied to the target substance.
Due to the complete absence of specific data for this compound in the requested areas, the tables below remain unpopulated.
Data Tables
No data available for tables.
Q & A
Q. What are the standard synthetic routes for N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline, and what reaction conditions are typically employed?
The compound is synthesized via nucleophilic substitution reactions involving aniline derivatives and epichlorohydrin under basic conditions. Key steps include:
- Epoxidation : Reaction of aniline with epichlorohydrin in the presence of bases like NaOH or K₂CO₃ to form epoxypropyl intermediates .
- Etherification : Subsequent coupling of the epoxypropyl groups with ethoxy-aniline derivatives in solvents such as toluene or dichloromethane . Typical conditions involve temperatures of 60–80°C, reaction times of 12–24 hours, and stoichiometric control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of epoxy, ethoxy, and aniline moieties by identifying characteristic peaks (e.g., epoxy protons at δ 3.1–3.4 ppm) .
- FTIR : Detects epoxy C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 365.18) .
Q. What are the primary applications of this compound in materials science?
It serves as:
- A crosslinking agent in epoxy resins, enhancing mechanical strength and chemical resistance in coatings and adhesives .
- A curing agent for high-performance composites, improving thermal stability (decomposition onset >250°C) and adhesion properties .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced hydrolysis .
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to epoxy vapors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for epoxidation and etherification steps, reducing trial-and-error experimentation .
- Machine Learning : Algorithms analyze historical reaction data to recommend optimal solvent/base combinations (e.g., DMF/K₂CO₃ for >90% yield) .
Q. What mechanistic insights explain contradictory reports on its thermal stability?
Discrepancies arise from:
- Decomposition Pathways : Under inert conditions, the compound degrades above 300°C via epoxy ring-opening, releasing CO₂. In oxidative environments, rapid decomposition occurs at 200°C due to radical chain reactions .
- Impurity Effects : Trace moisture or residual catalysts (e.g., BF₃) accelerate degradation, necessitating rigorous purification (e.g., column chromatography) .
Q. How can its crosslinking efficiency in epoxy resins be systematically evaluated?
- Kinetic Studies : Monitor curing via DSC to determine activation energy (Eₐ) and gelation time .
- Mechanical Testing : Measure tensile strength (ASTM D638) and glass transition temperature (DMA) to correlate crosslink density with performance .
Q. What advanced analytical strategies address challenges in purity assessment?
- 2D-LC/MS : Resolves complex mixtures of oligomers and hydrolyzed byproducts .
- X-ray Crystallography : Clarifies stereochemical ambiguities in epoxy configurations .
Q. How does structural modification (e.g., substituent variation) impact its reactivity?
- Electron-Donating Groups (e.g., -OCH₃ on the aniline ring): Increase epoxy ring reactivity by 30% via resonance stabilization of transition states .
- Steric Hindrance : Bulky substituents reduce crosslinking efficiency by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
